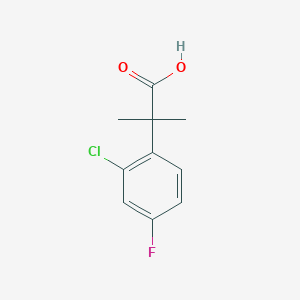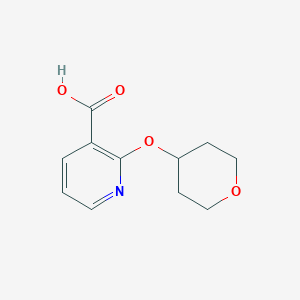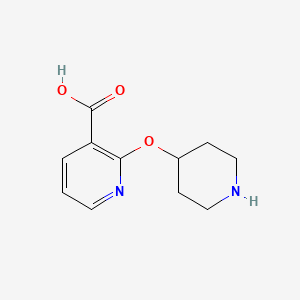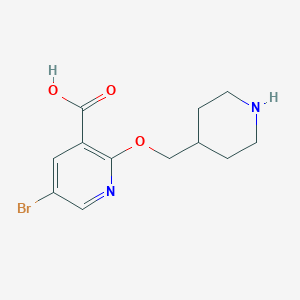
S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate
Descripción general
Descripción
“S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate” is a synthetic compound produced in a laboratory setting. It has a CAS Number of 1215610-92-6 and a molecular weight of 280.39 .
Molecular Structure Analysis
The IUPAC name of the compound is S-(4-acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate . The InChI code is 1S/C15H20O3S/c1-5-6-12-13(19-15(18)9(2)3)8-7-11(10(4)16)14(12)17/h7-9,17H,5-6H2,1-4H3 .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H20O3S . The average mass is 280.383 Da and the monoisotopic mass is 280.113312 Da .
Aplicaciones Científicas De Investigación
Enantiomer Resolution and Absolute Configuration Determination : A study focused on resolving the nonsteroidal antiandrogen ICI 176334, which shares structural similarities with S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate, demonstrating the importance of stereochemistry in drug development (Tucker & Chesterson, 1988).
Anti-inflammatory Activity : Research into β-hydroxy-β-arylpropanoic acids, which are structurally similar to the compound , has shown significant anti-inflammatory activity, underscoring its potential therapeutic applications (Dilber et al., 2008).
Neuroprotective Properties : Phenylpropanoid esters, related to the compound, have been isolated from the roots of Scrophularia buergeriana and demonstrated protective effects against glutamate-induced neurodegeneration in cortical neurons (Kim & Kim, 2000).
Metabolic Pathway Insights : A study on the formation of 2-hydroxypropylmercapturic acid from halogenated propanes in rats provides insights into metabolic pathways that could be relevant for the metabolism of similar compounds (Barnsley, 1966).
Mechanistic Understanding in Chemical Reactions : Research on electrophilic substitution reactions of derivatives structurally related to S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate helps in understanding the mechanistic aspects of chemical transformations (Clarke et al., 1973).
Synthesis and Resolution Studies : Studies on the synthesis and resolution of related compounds provide valuable information for the chemical synthesis and purification of S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate (Drewes et al., 1992).
Safety and Hazards
Propiedades
IUPAC Name |
S-(4-acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3S/c1-5-6-12-13(19-15(18)9(2)3)8-7-11(10(4)16)14(12)17/h7-9,17H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECYROPNVBMIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)SC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




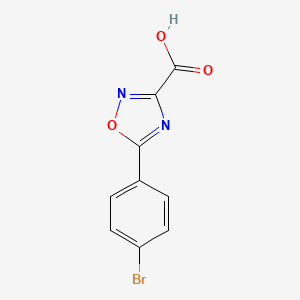
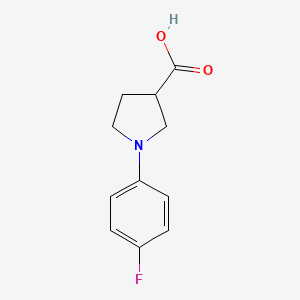
![4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1391599.png)
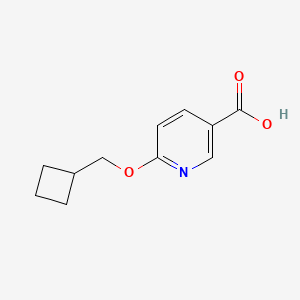
![1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391603.png)

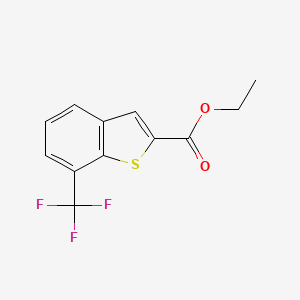
![(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391609.png)
